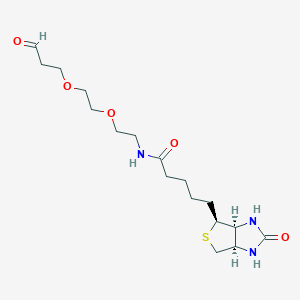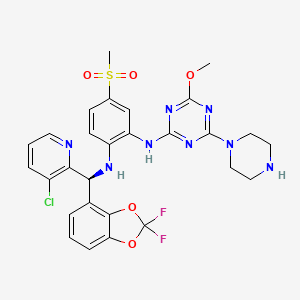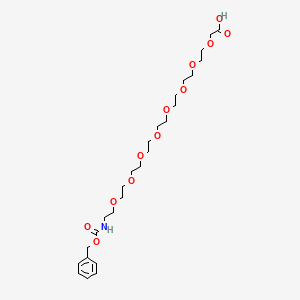
Biotin-PEG9-CH2CH2COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-PEG9-CH2CH2COOH: is a compound that combines biotin, a polyethylene glycol (PEG) chain with nine ethylene glycol units, and a carboxylic acid group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG9-CH2CH2COOH typically involves the following steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG chain containing a terminal amine group (PEG9-NH2) to form Biotin-PEG9-NH2.
Carboxylation: Finally, the terminal amine group of Biotin-PEG9-NH2 is converted to a carboxylic acid group using a carboxylation reagent such as succinic anhydride, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of Biotin: Large quantities of biotin are activated using NHS or similar reagents.
PEGylation in Bulk: The activated biotin is reacted with PEG9-NH2 in large reactors.
Carboxylation in Bulk: The resulting Biotin-PEG9-NH2 is carboxylated using succinic anhydride or similar reagents in large-scale reactors.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Biotin-PEG9-CH2CH2COOH can undergo substitution reactions where the carboxylic acid group reacts with amines to form amides.
Esterification Reactions: The carboxylic acid group can react with alcohols to form esters.
Conjugation Reactions: The biotin moiety can form strong non-covalent interactions with avidin or streptavidin proteins.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification Reactions: Common reagents include alcohols and catalysts like sulfuric acid.
Conjugation Reactions: Avidin or streptavidin proteins are commonly used.
Major Products:
Amides: Formed from substitution reactions with amines.
Esters: Formed from esterification reactions with alcohols.
Biotin-Avidin Complexes: Formed from conjugation reactions with avidin or streptavidin.
Wissenschaftliche Forschungsanwendungen
Chemistry: Biotin-PEG9-CH2CH2COOH is used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and for developing targeted therapies.
Biology: In biological research, this compound is used to create biotinylated molecules that can be easily detected and purified using avidin or streptavidin-based methods.
Medicine: In medical research, PROTACs containing this compound are being explored as potential treatments for various diseases, including cancer and neurodegenerative disorders.
Industry: In the biotechnology industry, this compound is used in the development of diagnostic assays and therapeutic agents.
Wirkmechanismus
Biotin-PEG9-CH2CH2COOH functions as a linker in PROTACs, which work by recruiting an E3 ubiquitin ligase to the target protein. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The biotin moiety allows for easy detection and purification, while the PEG chain provides flexibility and solubility to the PROTAC molecule .
Vergleich Mit ähnlichen Verbindungen
Biotin-PEG4-CH2CH2COOH: A shorter PEG chain version of Biotin-PEG9-CH2CH2COOH.
Biotin-PEG12-CH2CH2COOH: A longer PEG chain version of this compound.
Biotin-PEG9-NH2: Similar structure but with a terminal amine group instead of a carboxylic acid group.
Uniqueness: this compound is unique due to its optimal PEG chain length, which provides a balance between flexibility and solubility, making it highly effective as a linker in PROTACs. The carboxylic acid group allows for easy conjugation with various molecules, enhancing its versatility in research and industrial applications .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H57N3O13S/c35-28(4-2-1-3-27-30-26(25-48-27)33-31(38)34-30)32-6-8-40-10-12-42-14-16-44-18-20-46-22-24-47-23-21-45-19-17-43-15-13-41-11-9-39-7-5-29(36)37/h26-27,30H,1-25H2,(H,32,35)(H,36,37)(H2,33,34,38)/t26-,27-,30-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAAADCCSCBMMI-VWYPKUQYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H57N3O13S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3,6-bis[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B8103988.png)

![N-[2-(3,3-difluoropyrrolidin-1-yl)-6-pyrrolidin-3-ylpyrimidin-4-yl]-1-propan-2-ylpyrazolo[4,3-c]pyridin-6-amine](/img/structure/B8104000.png)




